molecular formula C14H13N3 B1451851 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-72-7

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1451851
CAS RN: 80493-72-7
M. Wt: 223.27 g/mol
InChI Key: TWHFPRWXPPMWOI-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 80493-72-7. It has a molecular weight of 223.28 and is solid in its physical form .


Synthesis Analysis

The compound can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylamine and the InChI code is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 .


Chemical Reactions Analysis

The compound is part of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 223.28 .

Scientific Research Applications

Comprehensive Analysis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Applications

The compound 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is a versatile molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Selective COX-2 Inhibition for Anti-inflammatory Drugs: Selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme is a crucial therapeutic target for developing anti-inflammatory drugs. This compound has been evaluated for its efficacy as a selective COX-2 inhibitor, which is significant for treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Development of Antinociceptive Agents: The antinociceptive properties of this compound have been explored through formalin tests, indicating its potential to alleviate pain. This could lead to the development of new pain management medications, particularly for chronic pain conditions .

Cancer Research: Imidazo[1,2-a]pyridine derivatives, including 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine, have shown promise in cancer research. Their ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes them valuable for designing novel anti-cancer therapies .

Optoelectronic Devices: The unique chemical structure and optical behaviors of imidazo[1,2-a]pyridine derivatives make them suitable for applications in optoelectronic devices. They can be used in the development of components such as light-emitting diodes (LEDs), photodetectors, and other devices that require specific luminescent properties .

Sensors and Imaging: Due to their luminescent properties, these compounds are also being researched for use in sensors and imaging applications. They could be incorporated into sensors for detecting environmental pollutants or used as emitters for confocal microscopy, enhancing imaging techniques in biological research .

Pharmacokinetics and Drug Development: The pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives is also under investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform their development into safe and effective drugs .

Mechanism of Action

The compound acts as a selective COX-2 inhibitor. Docking studies performed by AutoDock Vina demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Future Directions

The compound is part of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors. These compounds could potentially be used in the treatment of pain, fever, and inflammation .

properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHFPRWXPPMWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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